Fmoc-Ala-Ala-PAB
説明
Fmoc-Ala-Ala-PAB (CAS: 1384263-83-5) is a synthetic peptide-based linker used primarily in the development of antibody-drug conjugates (ADCs). Its structure comprises:
- Fmoc group: A fluorenylmethyloxycarbonyl protecting group that safeguards the N-terminal amine during solid-phase peptide synthesis (SPPS) and is removable under mild basic conditions .
- Ala-Ala dipeptide: Two alanine residues, which influence the linker’s enzymatic cleavage specificity and stability.
- PAB (para-aminobenzyl) moiety: A self-immolative spacer that facilitates controlled drug release upon linker cleavage .
特性
分子式 |
C28H29N3O5 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C28H29N3O5/c1-17(27(34)31-20-13-11-19(15-32)12-14-20)29-26(33)18(2)30-28(35)36-16-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,17-18,25,32H,15-16H2,1-2H3,(H,29,33)(H,30,35)(H,31,34)/t17-,18-/m0/s1 |
InChIキー |
WFJHIWKUWIKWLW-ROUUACIJSA-N |
異性体SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Differences
The table below summarizes key differences between Fmoc-Ala-Ala-PAB and structurally related compounds:
†Data inferred from analogs. ‡Assumed based on Fmoc-Val-Ala-PAB-OH stability .
Key Findings from Comparative Studies
Amino Acid Substitution Effects: Replacing Val with Ala in the dipeptide sequence (e.g., this compound vs. Fmoc-Val-Ala-PAB-OH) alters enzymatic cleavage rates. Valine’s bulkier side chain may enhance resistance to nonspecific proteases compared to alanine . Citrulline-containing linkers (e.g., Fmoc-Val-Cit-PAB) exhibit pH-dependent cleavage, making them suitable for acidic tumor environments .
PEG Incorporation :
- Adding a PEG₄ chain (e.g., Fmoc-PEG₄-Val-Ala-PAB) increases hydrophilicity, improving solubility and reducing aggregation in biological systems. PEGylated linkers also extend plasma half-life .
Functional Group Modifications :
- PFP esters (e.g., Fmoc-Val-Ala-PAB-PFP) enable efficient conjugation with antibody amines, simplifying ADC synthesis .
- Hydroxyl groups (e.g., Fmoc-Val-Ala-PAB-OH) facilitate direct coupling to cytotoxic payloads without additional activation .
Stability and Storage :
- Most compounds require storage at -20°C to maintain stability, though PEGylated variants may tolerate short-term exposure to higher temperatures .
Q & A
Basic: What is the role of Fmoc-Ala-Ala-PAB in solid-phase peptide synthesis (SPPS)?
This compound is a dipeptide building block used in SPPS, where the Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary amine-protecting group, enabling sequential coupling of amino acids. The PAB (para-aminobenzyl) linker facilitates cleavage from the resin under mild acidic conditions, preserving acid-sensitive peptide sequences. This compound is critical for synthesizing peptides with specific secondary structures or aggregation-prone motifs .
Basic: Which analytical techniques are recommended for characterizing this compound during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm or 280 nm) is standard for monitoring purity. Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy resolves structural integrity, particularly for verifying Fmoc deprotection and coupling efficiency. For reproducibility, adhere to protocols outlined in APA-style materials and methods sections, detailing instrumentation parameters and sample preparation .
Advanced: How can researchers optimize the coupling efficiency of this compound in automated SPPS?
Coupling efficiency depends on activation reagents (e.g., HBTU or DIC/Oxyma), solvent choice (DMF or NMP), and reaction time. Perform kinetic studies by varying activation times (10–60 minutes) and monitoring unreacted amines via Kaiser tests. Statistical design of experiments (DoE) can identify optimal molar ratios (e.g., 2–4 equivalents of this compound relative to resin loading). Reference controlled studies on peptide synthesis methodologies for validation .
Advanced: What are common side reactions encountered when using this compound, and how can they be mitigated?
Side reactions include diketopiperazine (DKP) formation due to premature Fmoc deprotection and racemization at the alanine residue. To mitigate DKP, ensure complete Fmoc removal with 20% piperidine in DMF and minimize exposure to basic conditions. Racemization is suppressed using polar aprotic solvents and coupling temperatures below 25°C. Monitor via chiral HPLC or circular dichroism (CD) spectroscopy .
Basic: What are the storage and handling protocols for this compound to ensure stability?
Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Prior to use, equilibrate to room temperature in a desiccator to avoid condensation. For long-term stability, lyophilize aliquots and confirm purity via HPLC after storage .
Advanced: How does the introduction of this compound affect the solubility and aggregation behavior of growing peptide chains?
The alanine-alanine sequence may promote β-sheet formation, leading to aggregation. Solubility can be enhanced using chaotropic agents (e.g., urea) or co-solvents (DMSO or TFE). Monitor aggregation via dynamic light scattering (DLS) or thioflavin T assays. For high-throughput screening, integrate solubility assessments during peptide library construction .
Basic: What are the critical steps in the purification of this compound after synthesis?
Post-synthesis, precipitate the peptide in cold diethyl ether to remove excess reagents. Purify via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Lyophilize purified fractions and confirm mass accuracy with MALDI-TOF MS .
Advanced: What strategies can be employed to scale up the synthesis of this compound while maintaining yield and purity?
For scale-up, transition from batch to flow chemistry to improve mixing and heat transfer. Optimize solvent volumes (e.g., reduce DMF usage by 30–50%) and implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Validate scalability using pilot-scale reactors and DOE to correlate process parameters with yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
